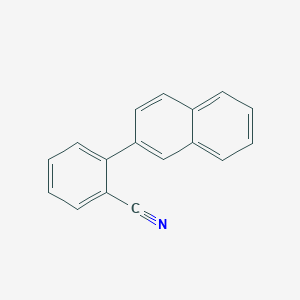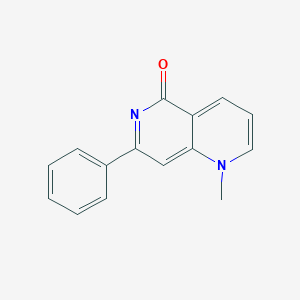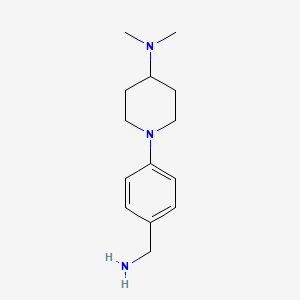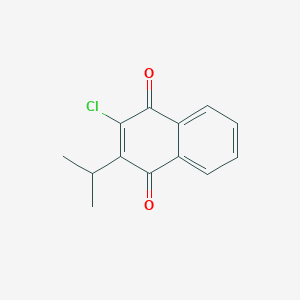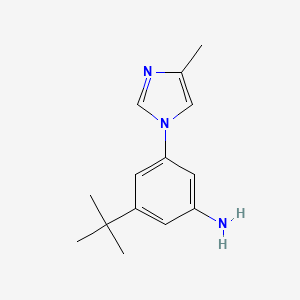![molecular formula C12H15N3O2 B11874682 Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the formation of the imidazole ring followed by the introduction of the isopropyl and ethyl ester groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonium acetate can lead to the formation of the imidazole ring, which is then further functionalized to introduce the isopropyl and ethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridine: Different ring fusion pattern, resulting in different reactivity and applications.
Imidazo[1,5-a]pyridine: Another isomer with unique properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
AOMNUCGCDNVLHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


